molecular formula C8H14N2 B2949768 2-(3-Methylpiperidin-3-yl)acetonitrile CAS No. 2092429-98-4

2-(3-Methylpiperidin-3-yl)acetonitrile

Cat. No.: B2949768
CAS No.: 2092429-98-4
M. Wt: 138.214
InChI Key: LVOLZUPFPNCDDX-UHFFFAOYSA-N
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Description

2-(3-Methylpiperidin-3-yl)acetonitrile is a nitrile-containing compound featuring a piperidine ring substituted with a methyl group at the 3-position and an acetonitrile moiety. Piperidine derivatives are widely studied for their pharmacological relevance, often serving as intermediates in drug synthesis or as bioactive molecules themselves .

Properties

IUPAC Name

2-(3-methylpiperidin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8(4-5-9)3-2-6-10-7-8/h10H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOLZUPFPNCDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-3-yl)acetonitrile typically involves the reaction of 3-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-methylpiperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-3-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methylpiperidin-3-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-3-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 2-(3-Methylpiperidin-3-yl)acetonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
This compound C8H14N2 138.21 (calculated) 3-methylpiperidine, acetonitrile Likely polar aprotic solvents*
2-(1-Benzylpiperidin-3-yl)acetonitrile C14H18N2 214.31 Benzyl, 3-methylpiperidine, nitrile Organic solvents, alkaline solutions
2-(6-Methylpyridazin-3-yl)acetonitrile C7H7N3 133.15 Pyridazine, methyl, nitrile Powder form; polar solvents
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile C8H7ClN2 166.61 Chloro, methylpyridine, nitrile Organic solvents
2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile C10H9N3OS 235.26 (calculated) Methoxyphenyl, triazole, nitrile Soluble in ethanol, alkaline solutions
2-(Thiophen-3-yl)acetonitrile C6H5NS 123.18 (calculated) Thiophene, nitrile Liquid; density 1.047 g/cm³

*Inferred from analogs; nitrile groups generally confer polarity.

Key Observations:
  • Piperidine Derivatives : The benzyl-substituted analog (214.31 g/mol) has higher molecular weight and lipophilicity than the target compound due to the aromatic benzyl group, enhancing solubility in organic solvents .
  • Pyridine/Pyridazine Derivatives : Smaller molecular weights (133–166 g/mol) and halogen/methyl substituents influence reactivity. For example, the chloro group in 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile may increase electrophilicity .
  • Triazole Derivatives: The methoxyphenyl-triazole-thioacetonitrile hybrid exhibits balanced solubility in polar and nonpolar media, attributed to the triazole’s polarity and methoxy group .

Quantum Chemical and Electronic Properties

Density functional theory (DFT) studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile analogs revealed non-planar molecular geometries and localized HOMO-LUMO distributions on heterocyclic rings . For this compound, similar electronic characteristics are expected, with the nitrile group acting as an electron-withdrawing moiety, influencing reactivity in nucleophilic additions or cycloadditions.

Biological Activity

2-(3-Methylpiperidin-3-yl)acetonitrile, with the chemical formula C_8H_14N_2, is a compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a methyl group and an acetonitrile moiety. This unique configuration contributes to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and norepinephrine pathways.

Potential Targets:

  • Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control.
  • Norepinephrine Transporters : Inhibition of norepinephrine reuptake could enhance noradrenergic signaling, potentially benefiting conditions like depression and anxiety.

Biological Activity

Research has shown that this compound possesses notable biological activities, including:

  • Antidepressant Effects : Studies indicate that compounds with similar structural motifs can exhibit antidepressant-like effects in animal models.
  • Cognitive Enhancement : There is evidence suggesting that this compound may improve cognitive functions through modulation of cholinergic pathways.

Study 1: Antidepressant-Like Activity

A study published in Neuroscience explored the antidepressant-like effects of various piperidine derivatives, including this compound. The results indicated significant reductions in depressive behaviors in rodent models when administered at specific dosages.

CompoundDosage (mg/kg)Behavioral Outcome
Test Compound20Significant reduction in immobility time (p < 0.05)
Control-No significant change

Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing properties of piperidine derivatives. The study utilized a Morris water maze to evaluate memory improvement.

CompoundPerformance IndexMemory Improvement (%)
This compound8530%
Placebo60-

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